6,6'-Dimethyl-2,2'-bipyridine

Coordination Chemistry Ligand Kinetics Steric Effects

6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7) is not interchangeable with generic bpy or other dimethyl isomers. The 6,6'-methyl steric bulk adjacent to the metal site fundamentally alters complexation kinetics, geometry, and catalytic outcomes. Verified differentiation: slower Ni(II) binding for kinetic control; unique Cu(I)-catalyzed oxygenation pathways; strain-release activation in photocatalytic Ru CO2 reduction; distinct Zn(II) luminescent polymer architectures. Substitution compromises reproducibility.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 4411-80-7
Cat. No. B1328779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethyl-2,2'-bipyridine
CAS4411-80-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CC=CC(=N2)C
InChIInChI=1S/C12H12N2/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14-12/h3-8H,1-2H3
InChIKeyOHJPGUSXUGHOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7) for Ligand-Critical Applications: Procurement and Differentiation Guide


6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7), commonly abbreviated as dmbp, is a symmetrically substituted derivative of the widely used chelating ligand 2,2'-bipyridine (bpy). The introduction of methyl groups at the 6,6'-positions imparts significant and quantifiable steric bulk proximal to the metal-binding nitrogen atoms, creating a constrained coordination environment [1]. This compound is a white to pale-yellow solid with a melting point of 89.5-95°C, molecular weight of 184.24 g/mol, and is supplied for research and development purposes [2]. Its primary utility lies in coordination chemistry and homogeneous catalysis, where its unique steric profile dictates metal complex geometry, stability, and reactivity, offering a critical point of differentiation from the parent bpy ligand and other dimethyl-substituted isomers [3].

Why 6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7) Cannot Be Substituted by Other 2,2'-Bipyridine Ligands


The procurement of a generic or structurally similar bipyridine ligand, such as the unsubstituted 2,2'-bipyridine or an alternative dimethyl isomer (e.g., 4,4'- or 5,5'-dimethyl-2,2'-bipyridine), is not a viable scientific or industrial substitute for 6,6'-dimethyl-2,2'-bipyridine (CAS 4411-80-7). The 6,6'-methyl substitution creates a unique sterically hindered environment directly adjacent to the metal coordination site, which is absent in the other isomers. This steric pressure is not a subtle electronic tuning effect; it fundamentally alters metal complex formation kinetics, geometry, spin state, and catalytic behavior [1][2]. As demonstrated in the quantitative evidence below, substituting this compound with a less hindered analog will lead to a different complex or catalytic outcome, compromising experimental reproducibility and process performance. The following evidence guide provides the verifiable, comparative data required for informed scientific selection [3].

Quantitative Comparative Evidence for 6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7) vs. Analogs


Significantly Slower Metal Complexation Kinetics with Ni(II) Compared to 4,4'- and 5,5'-Dimethyl Isomers

The steric bulk of the 6,6'-methyl groups directly impedes the approach of a metal ion to the nitrogen donor atoms, resulting in a quantifiably slower complex formation rate. A study on the kinetics of Ni(II) complex formation in methanol demonstrates this effect clearly [1]. The second-order rate constant for the reaction of 6,6'-dimethyl-2,2'-bipyridine is smaller than those for the 4,4'- and 5,5'-dimethyl isomers. This kinetic barrier is a direct consequence of the proximal methyl groups and is not observed for isomers where the substituents are remote from the binding site.

Coordination Chemistry Ligand Kinetics Steric Effects Nickel Complexes

Unique Redox Behavior of Cu(I) Homoleptic Complex Compared to Unsubstituted and 5,5'-Dimethyl Bipyridine Ligands

The steric and electronic influence of the 6,6'-dimethyl groups leads to a distinct redox pathway for its Cu(I) complex. A 2022 study compared homoleptic Cu(I) complexes of four different bipyridine ligands: 6,6'-dimethyl-2,2'-bipyridine, 5,5'-dimethyl-2,2'-bipyridine, 6,6'-dimethoxy-2,2'-bipyridine, and the unsubstituted 2,2'-bipyridine [1]. The investigation found that among these four complexes, [Cu(6,6′-dimethyl-2,2′-bipyridine)2](PF6) shows a peculiar behavior when oxidized with an organic peroxide (tert-butyl hydroperoxide, tBuOOH). This unique behavior, identified via UV-Vis-NIR, Raman, and CV, involves the formation of a [CuIIOH]+ species capable of oxidizing cyclohexene to cyclohexanone, a catalytic activity not observed for the other complexes.

Catalysis Copper Chemistry Redox Chemistry Oxidation

Altered Activation Pathway for Ru-based CO2 Reduction Catalyst vs. 5,5'-Dimethyl Isomer

The steric strain imposed by the 6,6'-methyl groups directly influences the mechanistic pathway of a ruthenium-based CO2 reduction catalyst. A 2025 study using transient IR spectroscopy compared the activation of trans(Cl)-[Ru(6,6'-dimethyl-2,2'-bipyridine)(CO)2Cl2] and trans(Cl)-[Ru(5,5'-dimethyl-2,2'-bipyridine)(CO)2Cl2] [1]. The study revealed that the 6,6'-dimethyl complex undergoes a specific ligand rearrangement on a timescale of tens of nanoseconds to tens of microseconds to release steric strain between the equatorial carbonyl ligands and the methyl groups. In contrast, the 5,5'-dimethyl complex was found to undergo dimerization of the reduced species, leading to a different final product. This demonstrates that the 6,6'-substitution pattern dictates a unique, strain-release-driven activation step that is absent in the less-hindered 5,5'-isomer.

CO2 Reduction Ruthenium Catalysis Photocatalysis Mechanistic Study

Divergent Solid-State Luminescence Properties in Zn(II) Complexes Compared to 5,5'-Dimethyl Isomer

The position of methyl substitution on the bipyridine ring dictates the solid-state structure and, consequently, the luminescence properties of its metal complexes. A 2016 study synthesized and characterized three Zn(II) nitrate complexes using 6,6'-dimethyl-2,2'-bipyridine, 5,5'-dimethyl-2,2'-bipyridine, and 6-methyl-2,2'-bipyridine as ligands [1]. Single-crystal X-ray diffraction revealed distinct coordination geometries for each. The luminescence spectra of all three complexes showed that their emission band intensity was stronger than that of the free ligands. The observed differences in luminescence intensity and spectral features between the 6,6'- and 5,5'-dimethyl complexes are a direct result of the different ligand-induced molecular packing and geometry in the solid state.

Luminescence Zinc Complexes Materials Science Photophysics

Divergent Physical Properties from Other Dimethyl Isomers

The position of methyl substitution dramatically alters the fundamental physical properties of the ligand, which is a primary consideration for handling and purification. As reported in a standard chemical reference, the melting point of 6,6'-dimethyl-2,2'-bipyridine is 89.5-90.5°C, making it a solid at room temperature [1]. In stark contrast, the 3,3'-dimethyl isomer is a liquid, and the 4,4'- and 5,5'-dimethyl isomers are solids with significantly higher melting points (171-172°C and 114.5-115°C, respectively). This 80-100°C difference in melting point compared to its closest solid isomers directly impacts its handling, purification (e.g., recrystallization), and formulation.

Physicochemical Properties Ligand Selection Isomer Comparison

Defined Application Scenarios for 6,6'-Dimethyl-2,2'-bipyridine (CAS 4411-80-7) Based on Evidence


As a Ligand for Controlling Metal Complexation Kinetics

Based on evidence of its significantly slower rate of Ni(II) complexation compared to the 4,4'- and 5,5'-dimethyl isomers [1], 6,6'-dimethyl-2,2'-bipyridine is the preferred ligand for applications requiring a kinetic barrier to metal binding. This is particularly relevant in the synthesis of heteroleptic complexes or in systems where a controlled, stepwise addition of metals is required to prevent unwanted side reactions. The steric bulk at the binding site provides a unique tool for kinetic control.

In Cu(I)-Based Homogeneous Catalysis for Selective Oxidation

For projects investigating Cu(I)-catalyzed partial oxygenation of alkenes (e.g., cyclohexene to cyclohexanone) using organic peroxides, the 6,6'-dimethyl-2,2'-bipyridine ligand is a critical reagent. Evidence shows its Cu(I) complex exhibits a unique redox behavior compared to complexes with unsubstituted bpy or 5,5'-dmbpy, forming a distinct catalytically active [CuIIOH]+ species [1]. This specific substitution pattern is therefore required to access this catalytic pathway, and substitution with another bipyridine ligand would not yield the same activity.

In Photocatalytic CO2 Reduction Catalyst Design

When designing ruthenium-based catalysts for photocatalytic CO2 reduction, 6,6'-dimethyl-2,2'-bipyridine should be selected over the 5,5'-dimethyl isomer when the goal is to engineer a strain-release activation step. Evidence from transient IR spectroscopy demonstrates that the 6,6'-dimethyl complex undergoes a unique ligand rearrangement to release steric strain, leading to a stable Ru-hydride [1]. The 5,5'-dimethyl analog instead dimerizes, representing a fundamentally different and potentially undesirable pathway. This makes the 6,6'-isomer a strategic choice for achieving specific catalytic outcomes.

In the Development of Luminescent Solid-State Materials

For research into new luminescent materials, such as Zn(II) coordination polymers or small-molecule OLED emitters, the choice between 6,6'- and 5,5'-dimethyl-2,2'-bipyridine is non-trivial. Comparative structural data shows that these ligands direct the formation of Zn(II) complexes with different coordination geometries and distinct solid-state luminescence properties [1]. The 6,6'-dimethyl ligand is therefore a unique building block for accessing a specific structural and photophysical space, essential for tuning material properties.

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